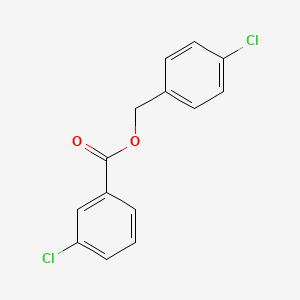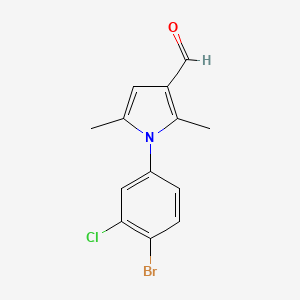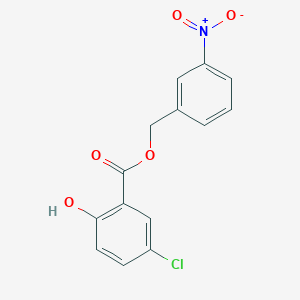
2-(3,4-dimethylphenoxy)-N,N-diisopropylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-dimethylphenoxy)-N,N-diisopropylacetamide, also known as DPA, is a chemical compound that has been widely studied for its potential applications in scientific research. DPA is a member of the acetamide family and is often used as a reagent in organic synthesis. In
作用機序
The exact mechanism of action of 2-(3,4-dimethylphenoxy)-N,N-diisopropylacetamide is not fully understood. However, it is believed that this compound exerts its effects by inhibiting the activity of certain enzymes involved in the inflammatory response. It has also been shown to modulate the activity of certain neurotransmitters in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. It has also been shown to reduce the expression of adhesion molecules, which play a key role in the inflammatory response.
In addition to its anti-inflammatory effects, this compound has also been shown to have neuroprotective effects. It has been shown to protect against oxidative stress and reduce the production of reactive oxygen species in the brain.
実験室実験の利点と制限
One of the main advantages of using 2-(3,4-dimethylphenoxy)-N,N-diisopropylacetamide in lab experiments is its ability to act as a catalyst in various reactions. It is also relatively easy to synthesize and purify, which makes it an attractive option for researchers.
However, there are also limitations to using this compound in lab experiments. One of the main limitations is its potential toxicity. While this compound has been shown to be relatively safe at low doses, it can be toxic at higher doses. Researchers must be careful when handling this compound and should take appropriate safety precautions.
将来の方向性
There are a number of future directions for research on 2-(3,4-dimethylphenoxy)-N,N-diisopropylacetamide. One area of research is its potential use as a drug delivery agent. This compound has been shown to be able to cross the blood-brain barrier, which makes it an attractive option for delivering drugs to the brain.
Another area of research is its potential use in the treatment of neurodegenerative diseases. This compound has been shown to have neuroprotective effects and may be able to slow the progression of diseases such as Alzheimer's and Parkinson's.
Conclusion:
In conclusion, this compound is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a versatile reagent in organic synthesis and has shown promise in the treatment of inflammatory and neurodegenerative diseases. While there are limitations to using this compound in lab experiments, its potential applications make it an attractive option for researchers. Further research on this compound is needed to fully understand its mechanism of action and potential applications in medicine.
合成法
The synthesis of 2-(3,4-dimethylphenoxy)-N,N-diisopropylacetamide involves the reaction of 3,4-dimethylphenol with diisopropylamine in the presence of acetic anhydride. The resulting product is then purified using column chromatography. This method has been widely used in the synthesis of this compound due to its simplicity and efficiency.
科学的研究の応用
2-(3,4-dimethylphenoxy)-N,N-diisopropylacetamide has been extensively studied for its potential applications in scientific research. One of the main areas of research is its use as a reagent in organic synthesis. This compound has been shown to be an effective catalyst in various reactions, including the Suzuki-Miyaura coupling reaction and the Heck reaction.
In addition to its use in organic synthesis, this compound has also been studied for its potential applications in the field of medicine. It has been shown to have anti-inflammatory properties and has been used in the treatment of various inflammatory diseases. This compound has also been studied for its potential use as a drug delivery agent due to its ability to cross the blood-brain barrier.
特性
IUPAC Name |
2-(3,4-dimethylphenoxy)-N,N-di(propan-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2/c1-11(2)17(12(3)4)16(18)10-19-15-8-7-13(5)14(6)9-15/h7-9,11-12H,10H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIYHVOSNHVKVNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)N(C(C)C)C(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 4-methyl-2-[(5-methyl-2-furoyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B5780647.png)

![N''-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}carbonohydrazonic diamide](/img/structure/B5780656.png)
![2-hydroxy-5-({phenyl[(phenylsulfonyl)imino]methyl}amino)benzoic acid](/img/structure/B5780670.png)
![1-(2-chlorobenzyl)-4-(4-cyclohexyl-1-piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5780677.png)
![N-isobutyl-2-{[(4-methoxyphenyl)acetyl]amino}benzamide](/img/structure/B5780690.png)

![4-ethoxy-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5780705.png)
![4-[(2-propylpentanoyl)amino]benzoic acid](/img/structure/B5780710.png)



![N'-[(3-methyl-4-nitrobenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5780752.png)